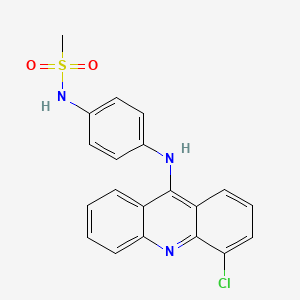![molecular formula C23H22N2O B14592091 N-[2-(9-Benzyl-9H-carbazol-2-YL)ethyl]acetamide CAS No. 61253-41-6](/img/structure/B14592091.png)
N-[2-(9-Benzyl-9H-carbazol-2-YL)ethyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(9-Benzyl-9H-carbazol-2-YL)ethyl]acetamide is a compound derived from carbazole, a nitrogen-containing aromatic heterocyclic compound. Carbazole and its derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and good environmental stability . These properties make them valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 9H-carbazole with benzyl bromide to form 9-benzyl-9H-carbazole, which is then reacted with 2-bromoethyl acetate to yield the final product .
Industrial Production Methods
Industrial production methods for carbazole derivatives often involve large-scale chemical reactions under controlled conditions. These methods may include the use of catalysts and specific reaction conditions to optimize yield and purity. For example, electropolymerization techniques can be employed to produce polycarbazole derivatives on an industrial scale .
化学反応の分析
Types of Reactions
N-[2-(9-Benzyl-9H-carbazol-2-YL)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole oxides, while substitution reactions can produce a variety of functionalized carbazole derivatives .
科学的研究の応用
N-[2-(9-Benzyl-9H-carbazol-2-YL)ethyl]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
作用機序
The mechanism of action of N-[2-(9-Benzyl-9H-carbazol-2-YL)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, potentially modulating their activity. For example, its aromatic structure can facilitate interactions with DNA, proteins, and other biomolecules, leading to various biological effects .
類似化合物との比較
Similar Compounds
2-(9H-Carbazol-9-yl)ethyl acrylate: Another carbazole derivative with similar optoelectronic properties.
9-ethyl-9H-carbazole: A simpler carbazole derivative used in similar applications.
Uniqueness
N-[2-(9-Benzyl-9H-carbazol-2-YL)ethyl]acetamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its benzyl and acetamide groups enhance its solubility, reactivity, and potential biological activities compared to other carbazole derivatives .
特性
CAS番号 |
61253-41-6 |
|---|---|
分子式 |
C23H22N2O |
分子量 |
342.4 g/mol |
IUPAC名 |
N-[2-(9-benzylcarbazol-2-yl)ethyl]acetamide |
InChI |
InChI=1S/C23H22N2O/c1-17(26)24-14-13-18-11-12-21-20-9-5-6-10-22(20)25(23(21)15-18)16-19-7-3-2-4-8-19/h2-12,15H,13-14,16H2,1H3,(H,24,26) |
InChIキー |
RVOXZPJHWGDXLE-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NCCC1=CC2=C(C=C1)C3=CC=CC=C3N2CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



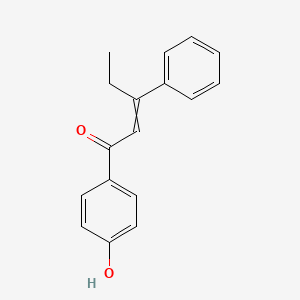
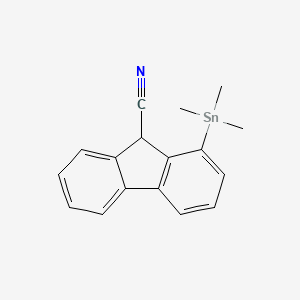
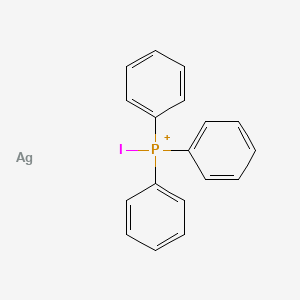
![2-(4-Chlorophenyl)-4,6-bis[(prop-2-en-1-yl)oxy]-1,3,5-triazine](/img/structure/B14592028.png)
![1-[(Propan-2-yl)sulfanyl]piperidine](/img/structure/B14592032.png)
![N-{2-[(2-Oxopropyl)sulfanyl]phenyl}acetamide](/img/structure/B14592051.png)
![(5S)-5-Methyl-5-[(2-nitrophenyl)methyl]oxolan-2-one](/img/structure/B14592058.png)

![N-Propan-2-yl-N'-[2-(pyridin-3-yl)pyrimidin-4-yl]urea](/img/structure/B14592082.png)
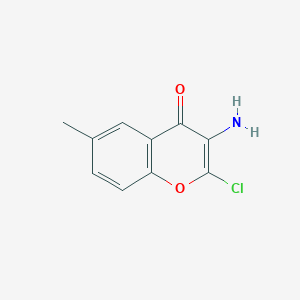
![(7R,8R)-7-(1-bromoethenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B14592093.png)
![11-Methyl-1,3,4,5-tetrahydro-2H-azepino[4,5-b]quinolin-2-one](/img/structure/B14592097.png)
